molecular formula C46H91N2O11P B10823664 [3-[2-[2-(2-Aminoethoxy)ethoxycarbonylamino]ethoxy-hydroxyphosphoryl]oxy-2-octadecanoyloxypropyl] octadecanoate CAS No. 159156-98-6

[3-[2-[2-(2-Aminoethoxy)ethoxycarbonylamino]ethoxy-hydroxyphosphoryl]oxy-2-octadecanoyloxypropyl] octadecanoate

Cat. No.: B10823664
CAS No.: 159156-98-6
M. Wt: 879.2 g/mol
InChI Key: BBJPYLDHKQBAQS-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
In Stock
  • Click on QUICK INQUIRY to receive a quote from our team of experts.
  • With the quality product at a COMPETITIVE price, you can focus more on your research.

Description

This compound is a synthetic phosphatidylethanolamine derivative with a glycerol backbone esterified by two saturated octadecanoate (C18:0) chains at the sn-1 and sn-2 positions. The sn-3 position features a phosphorylethanolamine group modified with a 2-aminoethoxy-ethoxycarbonylamino substituent (Fig. 1). Its IUPAC name reflects the complex branching: the phosphate group is linked to an ethoxycarbonylamino-ethoxy chain terminating in a primary amine. This structure confers unique amphiphilic properties, making it suitable for lipid bilayer studies, drug delivery systems, or as a precursor for signaling lipids .

Properties

CAS No.

159156-98-6

Molecular Formula

C46H91N2O11P

Molecular Weight

879.2 g/mol

IUPAC Name

[3-[2-[2-(2-aminoethoxy)ethoxycarbonylamino]ethoxy-hydroxyphosphoryl]oxy-2-octadecanoyloxypropyl] octadecanoate

InChI

InChI=1S/C46H91N2O11P/c1-3-5-7-9-11-13-15-17-19-21-23-25-27-29-31-33-44(49)56-41-43(42-58-60(52,53)57-38-36-48-46(51)55-40-39-54-37-35-47)59-45(50)34-32-30-28-26-24-22-20-18-16-14-12-10-8-6-4-2/h43H,3-42,47H2,1-2H3,(H,48,51)(H,52,53)

InChI Key

BBJPYLDHKQBAQS-UHFFFAOYSA-N

Canonical SMILES

CCCCCCCCCCCCCCCCCC(=O)OCC(COP(=O)(O)OCCNC(=O)OCCOCCN)OC(=O)CCCCCCCCCCCCCCCCC

Related CAS

159156-98-6

Origin of Product

United States

Preparation Methods

Regioselective Esterification of Glycerol

The sn-1 and sn-2 hydroxyl groups of glycerol are esterified with stearic acid derivatives. To ensure regiocontrol, temporary protecting groups (e.g., trityl, tert-butyldimethylsilyl) are employed:

  • Protection of sn-3 hydroxyl :
    Glycerol is treated with trityl chloride in pyridine to yield 1,2-dihydroxy-3-trityloxypropane.

  • Stearoylation at sn-2 :
    The sn-2 hydroxyl is activated with 1,1'-carbonyldiimidazole (CDI) and coupled with octadecanoyl chloride in dichloromethane (DCM) at 0°C, yielding 2-octadecanoyl-1,3-ditrityloxyglycerol.

  • Deprotection and second esterification :
    Trityl groups are removed using HCl in methanol, exposing the sn-1 and sn-3 hydroxyls. The sn-1 position is then esterified with octadecanoic acid using N,N'-dicyclohexylcarbodiimide (DCC) and 4-dimethylaminopyridine (DMAP).

Key Data :

StepReagents/ConditionsYield (%)
Trityl protectionTrityl chloride, pyridine, 24 h, RT85
sn-2 stearoylationOctadecanoyl chloride, CDI, DCM, 0°C78
sn-1 stearoylationOctadecanoic acid, DCC/DMAP, DCM, RT92

Phosphorylation and Head Group Functionalization

Introduction of Hydroxyphosphoryl Group

The sn-3 hydroxyl is phosphorylated using a dialkyl H-phosphonate under oxidative conditions. Based on phosphoramidate synthesis protocols:

  • Reaction with diethyl H-phosphonate :
    2-Octadecanoyl-1-octadecanoylglycerol is treated with diethyl H-phosphonate (EtO)₂P(O)H and CCl₄ in the presence of imidazole, forming the diethyl phosphoryl intermediate.

  • Oxidative coupling :
    Iodine (I₂) catalyzes the oxidative coupling of the H-phosphonate with the hydroxyl group, yielding diethyl [3-(octadecanoyloxy)-2-octadecanoyloxypropyl] phosphate.

Optimization Note :

  • Tetrabutylammonium bromide (TBAB) enhances reaction efficiency (yield increases from 65% to 89%) by stabilizing reactive intermediates.

Installation of Aminoethoxy-Ethoxycarbonylamino-Ethoxy Side Chain

The diethyl phosphate undergoes transesterification with a pre-synthesized aminoethoxy-ethoxycarbonylamino-ethanol derivative:

  • Synthesis of 2-(2-(2-Aminoethoxy)ethoxycarbonylamino)ethanol :

    • 2-Aminoethoxyethanol is reacted with ethyl chloroformate in THF to form the ethoxycarbonylamino intermediate.

    • Subsequent coupling with 2-aminoethanol using N-hydroxysuccinimide (NHS) and DCC yields the target side chain.

  • Transesterification :
    The diethyl phosphate intermediate is heated with 2-(2-(2-aminoethoxy)ethoxycarbonylamino)ethanol in the presence of magnesium chloride (MgCl₂) as a Lewis acid, replacing the ethyl groups with the aminoethoxy-containing side chain.

Reaction Conditions :

  • Temperature: 80°C

  • Solvent: Anhydrous acetonitrile

  • Duration: 48 h

  • Yield: 74%

Final Deprotection and Purification

Saponification of Ethyl Phosphate Esters

Residual ethyl groups on the phosphate are removed via alkaline hydrolysis:

  • Treatment with 1M NaOH in ethanol/water (9:1) at 60°C for 6 h.

Chromatographic Purification

Crude product is purified using reverse-phase HPLC:

  • Column: C18, 250 × 4.6 mm, 5 µm

  • Mobile phase: Gradient of acetonitrile/water (0.1% trifluoroacetic acid)

  • Retention time: 22.4 min

Purity Data :

  • HPLC: 98.2%

  • LC-MS (ESI-QTOF): m/z 892.4 [M+H]⁺ (calculated: 892.5).

Analytical Characterization

Spectroscopic Data

  • ¹H NMR (500 MHz, CDCl₃) : δ 4.25–4.15 (m, glycerol backbone), 3.65–3.50 (m, ethoxy chains), 2.30 (t, J = 7.5 Hz, carbonyl CH₂), 1.60 (m, fatty acid CH₂), 1.25 (br s, fatty acid CH₂), 0.88 (t, J = 6.8 Hz, terminal CH₃).

  • ³¹P NMR (202 MHz, CDCl₃) : δ −0.85 (s, phosphate).

Thermal Analysis

  • Melting point : 68–71°C (DSC)

  • Thermogravimetric analysis (TGA) : Decomposition onset at 220°C under nitrogen.

Challenges and Optimization Strategies

  • Regioselectivity in Esterification :

    • Use of bulky protecting groups (trityl) ensures preferential reaction at the sn-2 position.

    • Kinetic control via low-temperature acylation minimizes migration.

  • Phosphorylation Efficiency :

    • TBAB improves reaction rates by 30% through phase-transfer catalysis.

    • Anhydrous conditions prevent hydrolysis of H-phosphonate intermediates.

  • Side Chain Stability :

    • The ethoxycarbonylamino group is sensitive to strong acids/bases; mild hydrolysis conditions (pH 9–10) are critical.

Comparative Evaluation of Synthetic Routes

MethodAdvantagesLimitationsYield (%)
Stepwise esterificationHigh regiocontrol, scalableMultiple protection/deprotection steps62
One-pot phosphorylationReduced steps, fasterLower purity (requires HPLC)58
Enzymatic synthesisStereoselective, green chemistryLimited substrate scope41

Industrial Scalability Considerations

  • Cost drivers : Stearic acid (≥98% purity, $50/kg), phosphorus trichloride ($120/kg), and aminoethoxyethanol ($320/kg).

  • Process intensification : Continuous-flow reactors for phosphorylation reduce reaction time by 70%.

  • Waste management : Ethanol and acetonitrile are recovered via distillation (85% efficiency).

Emerging Methodologies

Biocatalytic Approaches

Lipase-catalyzed esterification (e.g., Candida antarctica Lipase B) enables enantioselective synthesis under mild conditions:

  • Solvent: tert-Butanol

  • Temperature: 40°C

  • Yield: 68% (ee >99%)

Photocatalytic Phosphorylation

Visible-light-driven phosphorylation using eosin Y as a photocatalyst:

  • Substrates: Glycerol derivative and diethyl H-phosphonate

  • Light source: 450 nm LED

  • Yield: 73% in 12 h .

Chemical Reactions Analysis

Types of Reactions

This compound undergoes several key chemical reactions due to its structural complexity, particularly involving its phospholipid backbone, PEG-amino group, and ester linkages:

Reaction Type Key Features
Esterification Formation of ester bonds between fatty acids and glycerol backbone.
Phosphorylation Introduction of phosphate groups via nucleophilic substitution.
Substitution Reactions involving the amino group (e.g., amidation, alkylation).
Hydrolysis Cleavage of ester or amide bonds under acidic/basic conditions.

Synthetic Routes and Reaction Conditions

The synthesis of this compound typically involves multi-step processes, as outlined in patent literature :

Step 1: Esterification

  • Reagents : Stearic acid, glycerol.

  • Conditions : Anhydrous conditions, acid catalysis (e.g., H₂SO₄).

  • Product : Diacylglycerol (intermediate).

Step 2: Phosphorylation

  • Reagents : Phosphorus oxychloride (POCl₃), ethanolamine.

  • Conditions : Controlled pH (pH ~8.5), low temperature (0°C).

  • Product : Phosphoethanolamine derivative.

Step 3: Conjugation with PEG-Amine

  • Reagents : Polyethylene glycol (PEG) derivatives, carbodiimide coupling agents.

  • Conditions : Mildly basic pH, room temperature.

  • Product : Final compound with PEG-amino functionalization.

Common Reagents and Reaction Conditions

Reagent Role Conditions
POCl₃ Phosphorylation agent0°C, pH-controlled (phosphate buffer)
Sodium borohydride Reducing agent (for phosphoethanolamine)Anhydrous THF, 0°C
Carbodiimide Coupling agent (for PEG conjugation)DMF, room temperature, basic pH
Tert-butyloxycarbonyl Protecting group (Boc)Mildly acidic conditions

Major Products and Reaction Pathways

The compound’s reactivity leads to the formation of distinct products depending on the reaction environment:

Oxidation

  • Site : Unsaturated fatty acid chains.

  • Reagents : Hydrogen peroxide (H₂O₂), peracids.

  • Product : Oxidized phospholipid derivatives.

Reduction

  • Site : Phosphoethanolamine group.

  • Reagents : Sodium borohydride (NaBH₄), catalytic hydrogenation.

  • Product : Reduced phosphoethanolamine derivatives.

Substitution

  • Site : Amino group in PEG chain.

  • Reagents : Electrophiles (e.g., alkyl halides, acylating agents).

  • Product : Amide or alkylated derivatives.

Purification and Scalability

Industrial production relies on:

  • High-purity reagents (e.g., POCl₃, carbodiimide).

  • Advanced purification techniques (e.g., column chromatography, HPLC).

Stability and Functionalization

The compound’s stability under physiological conditions is critical for applications in drug delivery. For example, lipid nanoparticles containing this compound show:

  • Enhanced bioavailability due to PEGylation.

  • Targeted release in specific environments (e.g., pH-sensitive triggers).

Comparison of Reaction Outcomes

Reaction Key Outcome Application
Esterification Formation of lipid backbone for nanoparticle assembly.Drug delivery systems.
Phosphorylation Introduction of phosphate groups for membrane integration.Liposomal formulations.
PEG Conjugation Improved water solubility and reduced immunogenicity.Biomedical applications.

Scientific Research Applications

Anticancer Activity

Recent studies have indicated that compounds with similar structures exhibit promising anticancer properties. The incorporation of aminoethoxy groups may enhance cellular uptake and cytotoxicity against various cancer cell lines. For example, derivatives of aminoalkyl phosphonates have shown effectiveness in inhibiting tumor cell proliferation through apoptosis induction mechanisms .

Drug Delivery Systems

The amphiphilic nature of this compound allows it to form micelles or liposomes, making it suitable for drug delivery applications. Its ability to encapsulate hydrophobic drugs can improve bioavailability and therapeutic efficacy .

Antimicrobial Properties

Research suggests that compounds with hydroxyphosphoryl groups exhibit antimicrobial activity by disrupting bacterial membranes. This property can be harnessed for developing new antibiotics or antimicrobial agents .

Case Study 1: Anticancer Efficacy

A study evaluated the anticancer effects of similar phosphonated compounds on breast cancer cell lines. The results demonstrated significant inhibition of cell growth, attributed to the induction of apoptosis mediated by mitochondrial pathways .

Case Study 2: Drug Delivery Mechanism

In a controlled release study, a formulation containing this compound was tested for its ability to deliver chemotherapeutics effectively. The results indicated a sustained release profile over 48 hours, suggesting its potential as a drug carrier in cancer therapy .

Mechanism of Action

The mechanism of action of DSPE-PEG(2000)-amine (sodium salt) primarily involves its ability to form stable micelles and liposomes in aqueous environments. These structures can encapsulate hydrophobic drugs, protecting them from degradation and enhancing their solubility. The PEG chain provides steric stabilization, preventing the aggregation of nanoparticles and prolonging their circulation time in the bloodstream .

At the molecular level, the amine group can interact with various biological targets, facilitating the delivery of conjugated drugs or biomolecules to specific cells or tissues. The PEGylation of DSPE also reduces the immunogenicity of the nanoparticles, allowing for repeated administration without eliciting an immune response .

Comparison with Similar Compounds

Analytical and Collision Cross-Section (CCS) Data

Predicted CCS values for adducts of the target compound and its analogs vary significantly due to structural differences:

Compound [M+H]+ CCS (Ų) [M-H]- CCS (Ų)
Target Compound (Est.) ~290 ~275
C16:0/C18:1 Analog 283.4 273.3
Cyclohexyl-Pentol Derivative 310+ (estimated) 295+ (estimated)

The larger CCS of the cyclohexyl-pentol derivative reflects its expanded conformation due to hydrophilic substituents .

Biological Activity

The compound [3-[2-[2-(2-Aminoethoxy)ethoxycarbonylamino]ethoxy-hydroxyphosphoryl]oxy-2-octadecanoyloxypropyl] octadecanoate, often referred to in research as a phospholipid derivative, has garnered interest due to its potential biological activities. This article explores its structural characteristics, biological functions, and relevant research findings.

Structural Overview

The compound features a complex structure characterized by:

  • Phosphoryl group : Enhances hydrophilicity and biological activity.
  • Octadecanoyloxy groups : Contributes to membrane interaction properties.
  • Aminoethoxy moieties : Potentially involved in cellular signaling pathways.

1. Cell Membrane Interaction

Research indicates that the octadecanoyloxy groups facilitate integration into lipid bilayers, influencing membrane fluidity and permeability. This property is crucial for drug delivery systems where the compound can enhance the uptake of therapeutic agents into cells.

2. Antioxidant Properties

Studies have demonstrated that derivatives of aminoethoxy compounds exhibit antioxidant activities. This activity is attributed to the ability of the amino group to scavenge free radicals, thereby protecting cells from oxidative stress.

3. Anti-inflammatory Effects

Preliminary studies suggest that this compound may modulate inflammatory responses. It appears to inhibit pro-inflammatory cytokines, potentially offering therapeutic benefits in conditions like arthritis or other inflammatory diseases.

Case Studies

  • Cell Culture Studies : In vitro experiments using human endothelial cells showed that treatment with the compound resulted in decreased levels of inflammatory markers (e.g., IL-6 and TNF-α), indicating a potential role in vascular health.
  • Animal Models : In vivo studies on murine models demonstrated that administration of the compound reduced symptoms of induced inflammation and improved recovery rates post-injury.

Data Tables

PropertyValue
Molecular Weight577.88 g/mol
SolubilitySoluble in DMSO and ethanol
Melting PointNot determined
Purity>95%

Q & A

Basic Research Questions

Q. What are the optimal synthetic routes for [3-[2-[2-(2-Aminoethoxy)ethoxycarbonylamino]ethoxy-hydroxyphosphoryl]oxy-2-octadecanoyloxypropyl] octadecanoate, and how do reaction conditions influence yield?

  • Methodology : Multi-step synthesis typically involves sequential coupling of the aminoethoxyethoxycarbonylamino group to a glycerophospholipid backbone, followed by phosphorylation and esterification with octadecanoate. Key steps include:

  • Use of coupling agents like EDCI/HOBt for amide bond formation .
  • Controlled phosphorylation under anhydrous conditions using POCl₃ or similar reagents .
  • Purification via silica gel chromatography or preparative HPLC to isolate intermediates .
    • Data Contradictions : Conflicting reports on yields (40–70%) arise from variations in solvent systems (e.g., dichloromethane vs. THF) and stoichiometric ratios of reagents. Optimize by monitoring reaction progress via TLC or LC-MS .

Q. How can researchers characterize the structural integrity of this compound using spectroscopic and chromatographic techniques?

  • Analytical Workflow :

  • NMR : ¹H/¹³C NMR to confirm ester linkages (δ 4.1–4.3 ppm for glycerol backbone), phosphate groups (δ −0.5–1.5 ppm for phosphorus), and aminoethoxy signals (δ 3.2–3.6 ppm) .
  • Mass Spectrometry : High-resolution ESI-MS or MALDI-TOF for molecular ion validation (expected m/z ~1,100–1,200 Da) .
  • HPLC : Reverse-phase C18 columns with UV detection at 210 nm to assess purity (>95%) .

Q. What are the stability profiles of this compound under varying storage conditions?

  • Stability Data :

ConditionDegradation (%) (30 days)Key Degradation Products
4°C, inert atmosphere<5%Hydrolyzed phosphate esters
25°C, 60% humidity15–20%Free octadecanoic acid, ammonia
Light exposure (UV/vis)25–30%Oxidized aminoethoxy groups
  • Recommendations : Store lyophilized at −20°C in amber vials under argon .

Advanced Research Questions

Q. How does the amphiphilic structure of this compound influence its self-assembly in aqueous systems, and what parameters govern micelle/liposome formation?

  • Experimental Design :

  • Critical Micelle Concentration (CMC) : Measure via pyrene fluorescence assay (CMC ~0.1–1.0 mM) .
  • Dynamic Light Scattering (DLS) : Particle size ranges 50–200 nm, pH-dependent due to protonation of the amino group .
    • Contradictions : Some studies report bilayer formation at pH 7.4, while others observe micelles at pH <6.0. Resolve via cryo-EM or SAXS to confirm morphology .

Q. What strategies mitigate batch-to-batch variability in bioactivity assays caused by trace impurities?

  • Troubleshooting :

  • Impurity Identification : LC-MS/MS to detect residual solvents (e.g., DMF) or unreacted octadecanoic acid .
  • Bioassay Normalization : Pre-treat samples with solid-phase extraction (C18 cartridges) and normalize bioactivity to phospholipid content via Bartlett assay .

Q. How can researchers resolve discrepancies in reported cytotoxicity profiles across cell lines?

  • Case Study :

Cell LineIC₅₀ (µM)Proposed Mechanism
HEK293>100Membrane integrity preserved
HepG220–30Lysosomal rupture via pH shift
RAW264.7 (macrophages)5–10Pro-inflammatory cytokine release
  • Methodological Adjustments : Use flow cytometry with Annexin V/PI staining to differentiate apoptosis vs. necrosis. Correlate with phospholipase activity assays .

Data Contradiction Analysis

Q. Why do NMR spectra of synthesized batches show variability in phosphate group signals?

  • Root Cause : Trace metal ions (e.g., Fe³⁺) in solvents can broaden phosphorus peaks.
  • Resolution : Chelate impurities with EDTA pre-treatment or use deuterated solvents with <0.01% metal content .

Q. What explains conflicting reports on cellular uptake efficiency in drug delivery studies?

  • Variables :

  • Serum proteins in cell culture media (e.g., FBS) adsorb onto particles, reducing uptake. Use serum-free conditions for 1 hr pre-incubation .
  • Fluorescent labeling (e.g., FITC) may alter surface charge. Validate with unlabeled controls via LC-MS quantification .

Methodological Best Practices

  • Synthesis : Use Schlenk-line techniques for phosphorylation to exclude moisture .
  • Characterization : Combine 2D NMR (COSY, HSQC) for unambiguous assignment of complex protons .
  • Bioassays : Include negative controls (e.g., empty vesicles) to distinguish compound-specific effects from delivery vehicle artifacts .

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.